molecular formula C24H27NO3 B11571826 cyclohexyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone

cyclohexyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B11571826
M. Wt: 377.5 g/mol
InChI Key: XIHRWNIZFNVMNY-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclohexanecarbonyl group, a methoxyphenoxyethyl group, and an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanecarbonyl chloride with 2-(4-methoxyphenoxy)ethylamine to form an intermediate, which is then cyclized to produce the final indole derivative . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carbonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

cyclohexyl-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C24H27NO3/c1-27-19-11-13-20(14-12-19)28-16-15-25-17-22(21-9-5-6-10-23(21)25)24(26)18-7-3-2-4-8-18/h5-6,9-14,17-18H,2-4,7-8,15-16H2,1H3

InChI Key

XIHRWNIZFNVMNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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